molecular formula C14H10ClFN2OS B5739815 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide CAS No. 6383-82-0

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide

カタログ番号 B5739815
CAS番号: 6383-82-0
分子量: 308.8 g/mol
InChIキー: NYGKCWUZRDFCNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

作用機序

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B cell malignancies. In addition, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

実験室実験の利点と制限

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other kinases. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in preclinical models. However, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has some limitations, including its potential for off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several future directions for the development of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide and other BTK inhibitors. One direction is to explore the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy, to enhance their anti-tumor activity. Another direction is to evaluate the efficacy of BTK inhibitors in other types of cancer, such as solid tumors and hematological malignancies. Finally, there is a need to develop new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer.

合成法

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide involves several steps, including the reaction of 4-chloroaniline with carbon disulfide to form the corresponding thiourea, which is then reacted with 4-fluorobenzoyl chloride to yield the target compound. The synthesis has been optimized to improve the yield and purity of the final product.

科学的研究の応用

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

特性

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-10-3-7-12(8-4-10)17-14(20)18-13(19)9-1-5-11(16)6-2-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKCWUZRDFCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980411
Record name N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide

CAS RN

6383-82-0
Record name N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。